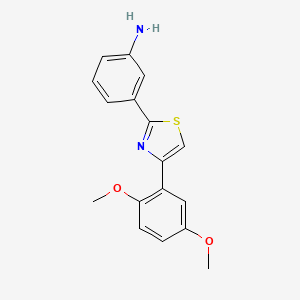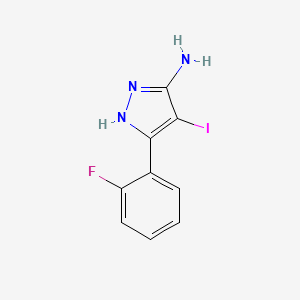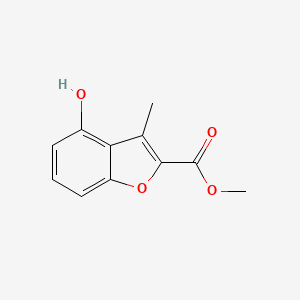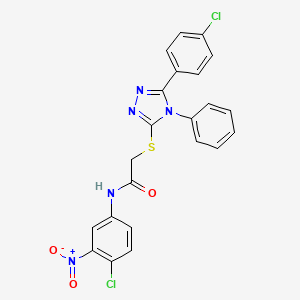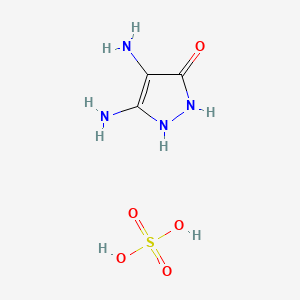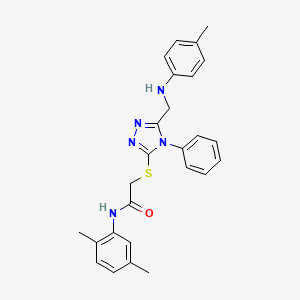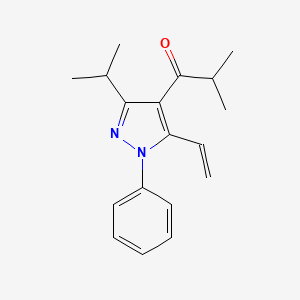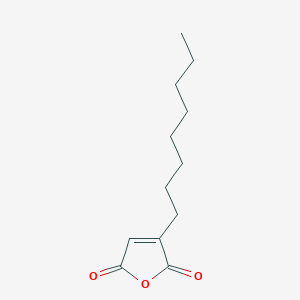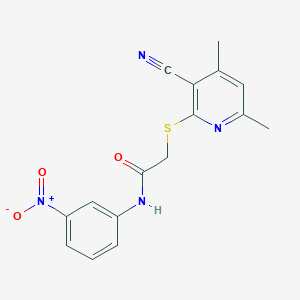
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 3-cyano-4,6-dimethylpyridine-2-thiol with an appropriate acylating agent.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 3-nitroaniline and an appropriate coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if used as an inhibitor in biochemical assays, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
- N-(3-Nitrophenyl)acetamide
- Thioacetamides with different substituents
Uniqueness
The uniqueness of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C16H14N4O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-6-11(2)18-16(14(10)8-17)24-9-15(21)19-12-4-3-5-13(7-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21) |
InChI 键 |
QPHAEEOTVNEZFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)

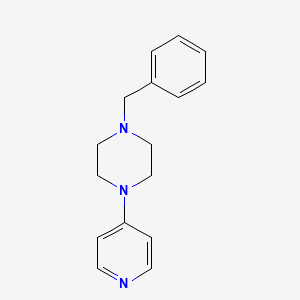
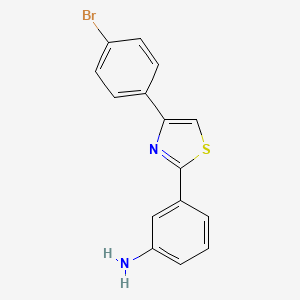
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
